[16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide
Description
This compound is a spirocyclic ammonium bromide featuring a highly fluorinated aromatic framework. Its structure includes a spiro[1,4-oxazinan-4-ium] core fused to a pentacyclic azonia system, with multiple 3,5-bis(trifluoromethyl)phenyl groups and a methanol substituent. The trifluoromethyl groups confer hydrophobicity and electronic effects, while the spirocyclic architecture likely enhances steric rigidity, influencing its reactivity and interactions . Such compounds are typically synthesized via multi-step routes involving cyclization, fluorination, and quaternization, akin to methods described for structurally complex brominated systems .
Properties
IUPAC Name |
[16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H36F24NO3.BrH/c61-53(62,63)35-15-31(16-36(23-35)54(64,65)66)51(86,32-17-37(55(67,68)69)24-38(18-32)56(70,71)72)47-13-29-5-1-3-7-43(29)49-45(47)27-85(9-11-88-12-10-85)28-46-48(14-30-6-2-4-8-44(30)50(46)49)52(87,33-19-39(57(73,74)75)25-40(20-33)58(76,77)78)34-21-41(59(79,80)81)26-42(22-34)60(82,83)84;/h1-8,13-26,86-87H,9-12,27-28H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHZWWMJSAGSJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]12CC3=C(C4=CC=CC=C4C=C3C(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)(C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)O)C7=C(C2)C(=CC8=CC=CC=C87)C(C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36BrF24NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659621 | |
| Record name | [16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197922-04-5 | |
| Record name | [16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11bS)-2,6-Bis[bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]-3,5-dihydrospiro[4H-dinaphth[2,1-c:1',2'-e]azepine-4,4'-morpholinium] Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound is a complex spirocyclic structure featuring multiple trifluoromethyl phenyl groups and a unique oxazinanium framework. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent studies and data.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C60H36BrF24NO
- Molecular Weight : Approximately 1,267.28 g/mol
- CAS Number : 1197922-04-5
This compound's structure includes several functional groups that contribute to its biological activity, particularly the presence of trifluoromethyl groups known for enhancing lipophilicity and bioactivity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl phenyl moieties. For example:
- Antibacterial Activity : Compounds similar to the one have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances the activity by improving the compounds' interaction with bacterial cell membranes .
The proposed mechanisms for the antimicrobial action include:
- Disruption of Cell Membranes : The lipophilic nature of trifluoromethyl groups allows for better penetration into bacterial membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : Some derivatives have been shown to interfere with bacterial ribosomes, thereby inhibiting protein synthesis crucial for bacterial growth .
Study 1: Antibacterial Efficacy
A study conducted on various derivatives of trifluoromethyl phenyl compounds demonstrated that those with structural similarities to our compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.25 | MRSA |
| Compound B | 0.50 | Enterococcus faecalis |
| Compound C | 1.00 | Staphylococcus epidermidis |
Study 2: Biofilm Eradication
Another significant aspect of this compound's activity is its effectiveness against biofilms formed by pathogenic bacteria. In vitro studies indicated that certain derivatives could eradicate biofilms at concentrations as low as 1 µg/mL .
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the toxicity profile of such compounds. Preliminary safety assessments indicate that while some derivatives exhibit irritant properties, further toxicological evaluations are necessary to establish safe usage guidelines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its trifluoromethyl-rich spirocyclic framework. Key structural analogs include:
- Spirocyclic vs.
- Fluorination vs. Halogenation : Unlike brominated analogs , trifluoromethyl groups provide strong electron-withdrawing effects and metabolic stability, similar to hydrofluoroolefins .
Physicochemical Properties
- Thermal Stability : The spirocyclic core and fluorinated groups enhance thermal resistance compared to trichothecenes, which degrade due to epoxide reactivity .
- Environmental Persistence : Trifluoromethyl groups may lead to PFAS-like environmental concerns, analogous to hydrofluoroethers .
Research Findings and Challenges
- Synthesis Complexity: Multi-step synthesis (e.g., cyclization, fluorination) mirrors challenges in tribromo-diindenofluorene preparation . Yield optimization is critical for practical applications.
- Analytical Characterization : Advanced techniques like solid-state NMR (as used for trichothecenes ) are required to resolve stereochemistry and hydrogen-bonding networks.
- Environmental Concerns : Fluorinated components necessitate PFAS degradation studies to assess long-term ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
